2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)-
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Overview
Description
2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- is an organic compound with the molecular formula C10H16O3 This compound is a derivative of cyclohexenone, characterized by the presence of hydroxyl groups at positions 2 and 6, a methyl group at position 3, and an isopropyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
From Cyclohexenone: One common method involves the hydroxylation of cyclohexenone derivatives.
From Resorcinol: Another method involves the cyclization of resorcinol derivatives.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- often involves catalytic oxidation processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts is a well-documented method .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the compound can result in the formation of cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Vanadium pentoxide, sulfuric acid.
Major Products
Oxidation: Formation of 2,6-diketocyclohexenone.
Reduction: Formation of 2,6-dihydroxycyclohexanol.
Substitution: Formation of various substituted cyclohexenone derivatives.
Scientific Research Applications
2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-: Similar structure but lacks the hydroxyl groups at positions 2 and 6.
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-: Similar structure but has only one hydroxyl group at position 2.
Uniqueness
The presence of two hydroxyl groups at positions 2 and 6 in 2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- makes it unique compared to its analogs
Properties
CAS No. |
71843-50-0 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,6-dihydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-6(2)10(13)5-4-7(3)8(11)9(10)12/h6,11,13H,4-5H2,1-3H3 |
InChI Key |
DMSLPCPZNHHRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(CC1)(C(C)C)O)O |
Origin of Product |
United States |
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